N-Desmethylsulfonyl Dofetilide Dihydrochloride
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for N-Desmethylsulfonyl Dofetilide Dihydrochloride are not extensively documented in publicly available sources. it is typically prepared as an impurity during the synthesis of Dofetilide.
Chemical Reactions Analysis
N-Desmethylsulfonyl Dofetilide Dihydrochloride, like many sulfonyl-containing compounds, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Desmethylsulfonyl Dofetilide Dihydrochloride is primarily used in scientific research, particularly in the study of potassium channel blockers and their impurities. Its applications include:
Chemistry: Used as a reference material for the analysis of Dofetilide and its impurities.
Biology: Studied for its effects on potassium channels in various biological systems.
Medicine: Investigated for its potential effects on cardiac arrhythmias, given its relation to Dofetilide.
Industry: Utilized in the development and quality control of pharmaceutical products containing Dofetilide
Mechanism of Action
The mechanism of action of N-Desmethylsulfonyl Dofetilide Dihydrochloride is related to its parent compound, Dofetilide. Dofetilide is a class III antiarrhythmic agent that works by blocking potassium channels, specifically the rapid component of the delayed rectifier potassium current (I_Kr). This action prolongs the cardiac action potential and refractory period, helping to maintain normal sinus rhythm in patients with atrial fibrillation or flutter .
Comparison with Similar Compounds
N-Desmethylsulfonyl Dofetilide Dihydrochloride can be compared to other similar compounds, such as:
Dofetilide: The parent compound, used as a potassium channel blocker for treating cardiac arrhythmias.
Sotalol: Another class III antiarrhythmic agent that also blocks potassium channels but has additional beta-blocking properties.
Amiodarone: A widely used antiarrhythmic agent with multiple mechanisms of action, including potassium channel blockade.
This compound is unique in that it is specifically an impurity of Dofetilide, providing insights into the purity and quality control of pharmaceutical preparations .
Properties
CAS No. |
115256-46-7 |
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Molecular Formula |
C₁₈H₂₅N₃O₃S.2HCl |
Molecular Weight |
436.39 |
Synonyms |
N-[4-[2-[[2-(4-Aminophenoxy)ethyl]methylamino]ethyl]phenyl]-methanesulfonamide Dihydrochloride; |
Origin of Product |
United States |
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